GSK-269984B
Overview
Description
GSK-269984B is a complex organic compound that belongs to the class of pyridinecarboxylic acids. This compound is characterized by the presence of a pyridine ring substituted with a carboxylic acid group and a chlorinated phenyl group. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of GSK-269984B typically involves multiple steps, starting with the preparation of the pyridine ring and subsequent functionalization. Common synthetic routes include:
Nitration and Reduction: The pyridine ring is nitrated to introduce a nitro group, which is then reduced to an amine.
Chlorination: The amine group is chlorinated to introduce the chloro substituent.
Methoxylation: The phenyl ring is methoxylated using appropriate reagents.
Coupling Reactions: The chlorinated phenyl group is coupled with the pyridine ring through a series of reactions involving catalysts and specific reaction conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the final product. Common industrial methods include:
Batch Reactors: Large-scale batch reactors are used to carry out the synthesis in multiple stages.
Continuous Flow Reactors: Continuous flow reactors allow for the continuous production of the compound with precise control over reaction conditions.
Chemical Reactions Analysis
Types of Reactions
GSK-269984B undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the existing functional groups.
Substitution: The chlorinated phenyl group can undergo substitution reactions to introduce different substituents.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reducing Agents: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Catalysts: Catalysts like palladium on carbon (Pd/C) are used in coupling reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions may introduce various functional groups such as alkyl or aryl groups.
Scientific Research Applications
GSK-269984B has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Used in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of GSK-269984B involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Picolinic Acid:
Nicotinic Acid:
Isonicotinic Acid: 4-Pyridinecarboxylic acid, with a carboxylic acid group at the 4-position.
Uniqueness
GSK-269984B is unique due to its complex structure, which includes multiple substituents and functional groups
Properties
CAS No. |
892664-17-4 |
---|---|
Molecular Formula |
C20H14Cl2FNO3 |
Molecular Weight |
406.2 g/mol |
IUPAC Name |
6-[[5-chloro-2-[(4-chloro-2-fluorophenyl)methoxy]phenyl]methyl]pyridine-2-carboxylic acid |
InChI |
InChI=1S/C20H14Cl2FNO3/c21-14-6-7-19(27-11-12-4-5-15(22)10-17(12)23)13(8-14)9-16-2-1-3-18(24-16)20(25)26/h1-8,10H,9,11H2,(H,25,26) |
InChI Key |
HJPAXYLYYQIFCK-UHFFFAOYSA-N |
SMILES |
C1=CC(=NC(=C1)C(=O)O)CC2=C(C=CC(=C2)Cl)OCC3=C(C=C(C=C3)Cl)F |
Canonical SMILES |
C1=CC(=NC(=C1)C(=O)O)CC2=C(C=CC(=C2)Cl)OCC3=C(C=C(C=C3)Cl)F |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
GSK-269984B; GSK 269984B; GSK269984B. |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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